A Technical Guide to the Solubility of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline in Organic Solvents
A Technical Guide to the Solubility of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in various solvents is a critical parameter that governs their synthesis, purification, formulation, and bioavailability. This technical guide addresses the solubility of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline, a substituted nitroaniline of interest in chemical and pharmaceutical research. As of the publication of this guide, specific quantitative solubility data for this compound is not extensively available in public literature. Therefore, this document provides a comprehensive framework for understanding and predicting its solubility based on first principles of molecular structure and solvent interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its thermodynamic solubility. To provide a practical context, solubility data for the closely related precursor, 4-Chloro-2-nitroaniline, is presented and analyzed as an illustrative case study. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of novel compounds.
Introduction: The Critical Role of Solubility
In the fields of chemical synthesis and drug development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development and product efficacy. Solubility dictates the choice of solvents for reaction media, influences the efficiency of crystallization and purification processes, and is a primary determinant of a drug candidate's absorption and bioavailability.
The subject of this guide, 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline (Molecular Formula: C₁₀H₁₂ClN₃O₂), is a complex organic molecule featuring a substituted aniline core.[1][2] Its structure, incorporating a chloro group, a nitro group, and a pyrrolidinyl moiety, suggests a nuanced solubility profile that requires careful characterization. The lack of published quantitative data necessitates a predictive and methodological approach. This guide will first deconstruct the molecule's structure to predict its behavior in various solvents and then provide a rigorous experimental workflow for empirical determination.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point. A more quantitative prediction requires a deeper analysis of the intermolecular forces at play, which are governed by the solute's structure and the solvent's properties.
Molecular Structure Analysis of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline
The solubility of this compound is a direct consequence of the interplay between its functional groups:
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Aniline Core: The aromatic ring provides a hydrophobic character, favoring interactions with non-polar solvents.
-
Amino Group (-NH₂): The primary amine is capable of acting as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor, promoting solubility in polar solvents.
-
Chloro Group (-Cl): This electron-withdrawing group contributes to the molecule's overall polarity.
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Pyrrolidinyl Group: This tertiary amine is a hydrogen bond acceptor and adds to the overall polarity of the molecule. Its presence, when compared to its precursor 4-Chloro-2-nitroaniline, is expected to significantly increase the molecule's polarity and its affinity for polar solvents.
Based on this structure, we can predict that 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline will exhibit limited solubility in water and non-polar solvents due to its aromatic core, but will likely have favorable solubility in polar aprotic solvents (e.g., NMP, acetonitrile) and moderate solubility in polar protic solvents (e.g., ethanol, methanol).[3][4]
The Thermodynamics of Dissolution
Solubility is an equilibrium process, and its temperature dependence is governed by the enthalpy of solution (ΔH_sol).[5][6] The relationship is described by the van 't Hoff equation.[5][7]
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Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. For most solid solutes, this is the case. An increase in temperature will increase the solubility, as the system shifts to absorb the added heat, in accordance with Le Châtelier's Principle.[8][9]
-
Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. In this less common scenario for solids, increasing the temperature will decrease solubility.[5][8]
Therefore, a comprehensive solubility study must be conducted across a range of relevant process or physiological temperatures.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the maximum amount of a substance that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[6][10]
Mandatory Protocol: Isothermal Shake-Flask Method
This protocol outlines the necessary steps to generate accurate solubility data.
Objective: To determine the equilibrium solubility of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline in a panel of selected organic solvents at controlled temperatures.
Materials:
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4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline (solid, high purity)
-
Selected solvents (e.g., N-methyl pyrrolidone, ethyl acetate, acetonitrile, methanol, ethanol, cyclohexane, water), HPLC grade or equivalent
-
Glass vials with screw caps
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Steps:
-
Preparation of Samples: Add an excess amount of solid 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline to a series of vials. The excess is crucial to ensure that a saturated solution is formed and that solid solute remains in equilibrium with the solution.[6]
-
Solvent Addition: Accurately add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC). Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute. The concentration is calculated against a standard calibration curve.
Case Study: Solubility Profile of 4-Chloro-2-nitroaniline
To illustrate how solubility data is presented and interpreted, we refer to the experimentally determined mole fraction solubility (x₁) of the related compound, 4-Chloro-2-nitroaniline, in various pure solvents at temperatures ranging from 278.15 K to 323.15 K.[10]
Table 1: Mole Fraction Solubility (x₁) of 4-Chloro-2-nitroaniline in Pure Solvents at Various Temperatures (K) [10]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetonitrile | NMP |
| 278.15 | 0.0199 | 0.0163 | 0.0142 | 0.0118 | 0.0123 | 0.1033 | 0.1031 | 0.2199 |
| 283.15 | 0.0232 | 0.0191 | 0.0168 | 0.0142 | 0.0146 | 0.1192 | 0.1189 | 0.2452 |
| 288.15 | 0.0270 | 0.0223 | 0.0199 | 0.0169 | 0.0173 | 0.1373 | 0.1369 | 0.2729 |
| 293.15 | 0.0314 | 0.0261 | 0.0235 | 0.0202 | 0.0205 | 0.1578 | 0.1572 | 0.3033 |
| 298.15 | 0.0365 | 0.0305 | 0.0278 | 0.0240 | 0.0243 | 0.1811 | 0.1802 | 0.3364 |
| 303.15 | 0.0424 | 0.0356 | 0.0328 | 0.0285 | 0.0288 | 0.2074 | 0.2061 | 0.3727 |
| 308.15 | 0.0492 | 0.0416 | 0.0387 | 0.0338 | 0.0340 | 0.2372 | 0.2352 | 0.4121 |
| 313.15 | 0.0570 | 0.0485 | 0.0456 | 0.0400 | 0.0401 | 0.2706 | 0.2679 | 0.4551 |
| 318.15 | 0.0659 | 0.0565 | 0.0536 | 0.0471 | 0.0471 | 0.3082 | 0.3044 | 0.5018 |
| 323.15 | 0.0761 | 0.0657 | 0.0629 | 0.0553 | 0.0552 | 0.3503 | 0.3452 | 0.5525 |
Analysis of Case Study Data:
-
Temperature Effect: For all solvents tested, the solubility of 4-Chloro-2-nitroaniline increases with rising temperature, indicating that the dissolution process is endothermic.[10]
-
Solvent Effect: The solubility is highest in N-methyl pyrrolidone (NMP), a polar aprotic solvent. It is also high in ethyl acetate and acetonitrile. The solubility is significantly lower in the series of alcohols (polar protic solvents). This demonstrates the strong influence of specific solute-solvent interactions beyond simple polarity. The magnitude of solubility followed the order: NMP > (ethyl acetate, acetonitrile) > alcohols.[10]
This data provides a valuable baseline for studies on 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline. It is hypothesized that the addition of the pyrrolidinyl group will further enhance solubility in polar aprotic solvents like NMP.
Safety, Handling, and Disposal
Substituted nitroanilines are a class of compounds that require careful handling. 4-Chloro-2-nitroaniline, the parent compound, is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[11][12][13][14]
Mandatory Safety Precautions:
-
Consult the SDS: Always consult the Safety Data Sheet (SDS) for 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline and all solvents used before beginning any work.[1]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including a lab coat, safety glasses or face shield, and chemically resistant gloves.[14]
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[11][14]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
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